BuChE-IN-4 Exhibits Superior BuChE Inhibitory Potency Compared to Donepezil and Matches the Most Potent In-Class Compounds
BuChE-IN-4 inhibits equine serum BuChE with an IC50 of 7.7 nM [1]. In contrast, the clinically approved AChE inhibitor donepezil exhibits an IC50 of 33.9 μM against BuChE—a >4,400-fold difference in potency [2]. Compared to the selective BuChE inhibitor BChE-IN-41 (IC50 = 12 nM) [3], BuChE-IN-4 demonstrates a 36% lower IC50, indicating moderately higher intrinsic activity. BuChE-IN-4 also matches or exceeds the potency of other advanced BuChE inhibitors such as Compound C4 (IC50 = 8.3 nM) from the same series [4].
| Evidence Dimension | IC50 against equine serum BuChE |
|---|---|
| Target Compound Data | 7.7 nM |
| Comparator Or Baseline | Donepezil: 33.9 μM; BChE-IN-41: 12 nM; Compound C4: 8.3 nM |
| Quantified Difference | BuChE-IN-4 is 4,403-fold more potent than donepezil; 36% lower IC50 than BChE-IN-41 |
| Conditions | Equine serum BuChE, butyrylthiocholine iodide substrate, 20 min preincubation (Ellman's method) |
Why This Matters
Superior potency at BuChE ensures effective enzyme inhibition at lower compound concentrations, reducing potential off-target effects and enabling more robust target validation in preclinical models.
- [1] Zhang Z, et al. Eur J Med Chem. 2020 Sep 1;201:112273. (IC50 = 7.7 nM). View Source
- [2] Donepezil BuChE IC50 = 33.914 μM. (Table 1, Nature). View Source
- [3] BChE-IN-41 IC50 = 12 nM. (TargetMol/MCE). View Source
- [4] Zhang Z, et al. (2020): Compound C4 IC50 = 8.3 nM. View Source
